Piperolactam A
Overview
Description
Piperolactam A is a natural product alkaloid found in various plants, notably first isolated from the roots of Piper longum (long pepper). . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
Piperolactam A, also known as Aristolactam FI, is a natural product alkaloid found in many plants . It has been shown to have a binding affinity towards estrogen and progesterone receptors . The binding affinity is -8.9 and -9.0 Kcal/mol respectively, which is even larger than that of reported antagonists such as Rohitukine and OrgC .
Mode of Action
The compound interacts with its targets (estrogen and progesterone receptors) through hydrogen bonding . The binding site exploration displayed more hydrogen bonding of this compound (His 524, Leu 346, Thr 347) than Rohitukine and OrgC (Leu 718) with associated receptors .
Biochemical Pathways
It has been suggested that this compound and related compounds are biosynthesised from aporphine precursors .
Pharmacokinetics
The high caco-2 permeability suggested more bioavailability hence more therapeutic efficacy of the drug .
Result of Action
This compound has been shown to exhibit antitumor activities against a broad array of cancer cell lines . It has also been found to display inhibitory effects on NO generation by RAW264.7 macrophages in response to lipopolysaccharides .
Action Environment
As a natural product, its production and availability can be influenced by environmental conditions affecting the plants from which it is derived .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperolactam A and related aristolactams have been the subject of numerous chemical synthesis studies. One notable method involves a one-pot Suzuki−Miyaura coupling followed by an aldol condensation cascade reaction . This method allows for the efficient synthesis of aristolactams, including this compound, under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Piperolactam A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a model compound in synthetic organic chemistry to explore new reaction mechanisms and pathways.
Industry: Potential use in developing new pharmaceuticals and agrochemicals due to its bioactive properties.
Comparison with Similar Compounds
Piperolactam A is unique among aristolactams due to its specific chemical structure and biological activities. Similar compounds include:
Aristolochic Acid: Related in structure but known for its nephrotoxic and carcinogenic properties.
Piperolactam D: Another aristolactam with different biological activities.
Coumaperine: Found in Piper longum, showing similar binding affinities in molecular studies.
This compound stands out due to its unique combination of chemical stability and potential therapeutic applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
15-hydroxy-14-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-20-12-7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15(12)18/h2-7,18H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGNBPGXVKPRQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150083 | |
Record name | Piperolactam A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Piperolactam A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112501-42-5 | |
Record name | Piperolactam A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112501-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperolactam A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112501425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperolactam A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperolactam A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXQ3T84KLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Piperolactam A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
303 - 306 °C | |
Record name | Piperolactam A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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